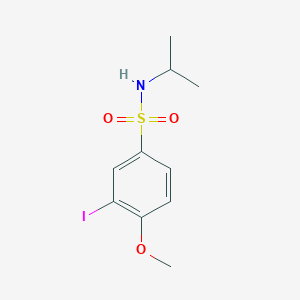![molecular formula C16H14N2O4S2 B305210 N-(2-furylmethyl)-2-[(2-thienylsulfonyl)amino]benzamide](/img/structure/B305210.png)
N-(2-furylmethyl)-2-[(2-thienylsulfonyl)amino]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-furylmethyl)-2-[(2-thienylsulfonyl)amino]benzamide, also known as FTY720 or Fingolimod, is a synthetic compound that has been extensively studied for its potential therapeutic effects in various diseases. FTY720 was initially developed as an immunosuppressant drug, but further research has revealed its potential in treating multiple sclerosis, cancer, and other diseases.
Mecanismo De Acción
N-(2-furylmethyl)-2-[(2-thienylsulfonyl)amino]benzamide exerts its effects by binding to sphingosine-1-phosphate (S1P) receptors. S1P is a bioactive lipid that plays a role in various physiological processes, including immune cell trafficking, vascular development, and cell survival. This compound binds to S1P receptors on lymphocytes, preventing their egress from lymphoid tissues and reducing their numbers in peripheral blood. This leads to a reduction in immune cell infiltration into target organs, which can be beneficial in autoimmune diseases such as multiple sclerosis.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation, promote cell survival, and inhibit angiogenesis. This compound has also been shown to have anti-cancer properties, inhibiting the growth and proliferation of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-furylmethyl)-2-[(2-thienylsulfonyl)amino]benzamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. It has also been extensively studied, with a large body of literature available on its properties and effects. However, this compound also has some limitations. It can be difficult to work with due to its low solubility in water, and it can be toxic at high concentrations.
Direcciones Futuras
There are several future directions for research on N-(2-furylmethyl)-2-[(2-thienylsulfonyl)amino]benzamide. One area of interest is the development of this compound analogs with improved properties, such as increased solubility and reduced toxicity. Another area of interest is the use of this compound in combination with other therapies, such as chemotherapy or immunotherapy, to enhance their effectiveness. Additionally, further research is needed to fully understand the mechanisms of action of this compound and its effects on different cell types and physiological processes.
Métodos De Síntesis
N-(2-furylmethyl)-2-[(2-thienylsulfonyl)amino]benzamide is synthesized through a multistep process that involves the condensation of 2-amino-2-(2-thienyl)acetic acid with 2-furylcarboxaldehyde to form the intermediate 2-(2-furylmethylamino)-2-(2-thienyl)acetic acid. This intermediate is then reacted with p-toluenesulfonyl chloride to form this compound.
Aplicaciones Científicas De Investigación
N-(2-furylmethyl)-2-[(2-thienylsulfonyl)amino]benzamide has been extensively studied for its potential therapeutic effects in various diseases. It has been shown to have immunosuppressive, anti-inflammatory, and anti-cancer properties. This compound has been studied in preclinical and clinical trials for the treatment of multiple sclerosis, cancer, and other diseases.
Propiedades
Fórmula molecular |
C16H14N2O4S2 |
|---|---|
Peso molecular |
362.4 g/mol |
Nombre IUPAC |
N-(furan-2-ylmethyl)-2-(thiophen-2-ylsulfonylamino)benzamide |
InChI |
InChI=1S/C16H14N2O4S2/c19-16(17-11-12-5-3-9-22-12)13-6-1-2-7-14(13)18-24(20,21)15-8-4-10-23-15/h1-10,18H,11H2,(H,17,19) |
Clave InChI |
HUWDQSXWUMEBMW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)NCC2=CC=CO2)NS(=O)(=O)C3=CC=CS3 |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)NCC2=CC=CO2)NS(=O)(=O)C3=CC=CS3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(azepan-1-yl)-2-oxoethyl]-3-chloro-4-methoxy-N-methylbenzenesulfonamide](/img/structure/B305128.png)
amino]-N-[2-(methylsulfanyl)phenyl]acetamide](/img/structure/B305130.png)
amino]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B305131.png)
amino]-N-(3-methoxypropyl)acetamide](/img/structure/B305133.png)
amino]-N-(2-methoxyethyl)acetamide](/img/structure/B305134.png)

![4-chloro-N-(4-methoxyphenyl)-3-[(3-methylphenyl)sulfamoyl]benzamide](/img/structure/B305137.png)



![N-allyl-4-[allyl(methylsulfonyl)amino]benzamide](/img/structure/B305143.png)
![2-[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide](/img/structure/B305144.png)
![4-[allyl(methylsulfonyl)amino]-N-(4-methoxyphenyl)benzamide](/img/structure/B305147.png)
amino]benzamide](/img/structure/B305150.png)